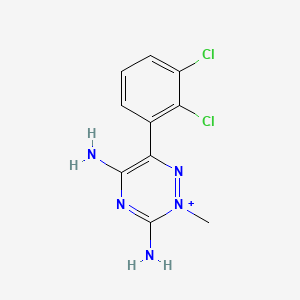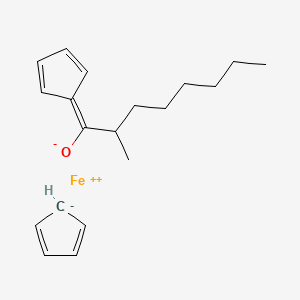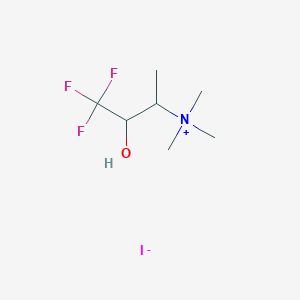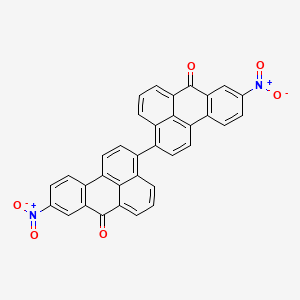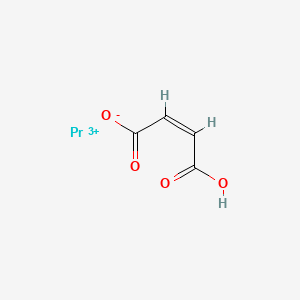
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) is a coordination compound that involves the praseodymium ion (Pr³⁺) complexed with (Z)-4-hydroxy-4-oxobut-2-enoate. Praseodymium is a rare earth element, part of the lanthanide series, known for its unique magnetic, electrical, and optical properties. The (Z)-4-hydroxy-4-oxobut-2-enoate ligand is an organic molecule that can coordinate with metal ions, forming stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) typically involves the reaction of praseodymium salts with (Z)-4-hydroxy-4-oxobut-2-enoic acid under controlled conditions. One common method includes dissolving praseodymium nitrate in water and adding (Z)-4-hydroxy-4-oxobut-2-enoic acid in a stoichiometric ratio. The mixture is then stirred and heated to facilitate the formation of the complex. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure maximum yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with enhanced equipment and automation to ensure consistency and efficiency. Techniques such as solvent extraction, crystallization, and filtration are employed to purify the final product. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) can undergo various chemical reactions, including:
Oxidation: The praseodymium ion can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions.
Substitution: The ligand can be substituted by other ligands in the coordination sphere of praseodymium, leading to the formation of different complexes.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the complex into its constituent ions and molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ethylenediamine). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield praseodymium oxides, while substitution reactions may produce new praseodymium complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) is used as a precursor for synthesizing other praseodymium complexes. It is also studied for its coordination chemistry and the unique properties it imparts to the resulting compounds.
Biology
In biological research, this compound can be used as a probe to study metal-ligand interactions and their effects on biological systems. It may also be explored for its potential use in imaging and diagnostic applications due to the unique optical properties of praseodymium.
Medicine
In medicine, praseodymium complexes are investigated for their potential therapeutic applications, such as in the development of new drugs or as contrast agents in medical imaging.
Industry
In industrial applications, (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) is used in the production of advanced materials, such as catalysts, magnets, and phosphors. Its unique properties make it valuable in various high-tech applications, including electronics and renewable energy technologies.
Mechanism of Action
The mechanism of action of (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) involves the coordination of the praseodymium ion with the ligand, forming a stable complex. This coordination can influence the electronic structure and reactivity of the praseodymium ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other praseodymium complexes with different ligands, such as praseodymium acetate, praseodymium chloride, and praseodymium nitrate. These compounds share some common properties due to the presence of praseodymium but differ in their chemical behavior and applications based on the nature of the ligands.
Uniqueness
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) is unique due to the specific ligand it contains, which imparts distinct properties to the complex. The (Z)-4-hydroxy-4-oxobut-2-enoate ligand can influence the stability, solubility, and reactivity of the praseodymium ion, making this compound valuable for specific applications in research and industry.
Properties
CAS No. |
14533-02-9 |
|---|---|
Molecular Formula |
C4H3O4Pr+2 |
Molecular Weight |
255.97 g/mol |
IUPAC Name |
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) |
InChI |
InChI=1S/C4H4O4.Pr/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+3/p-1/b2-1-; |
InChI Key |
ADUVBTGHHSCXOO-ODZAUARKSA-M |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)O.[Pr+3] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)O.[Pr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)


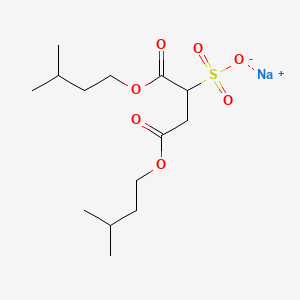
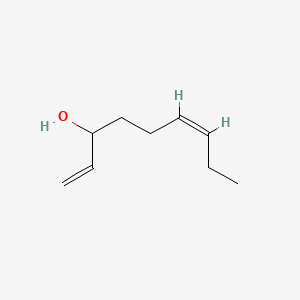



![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
